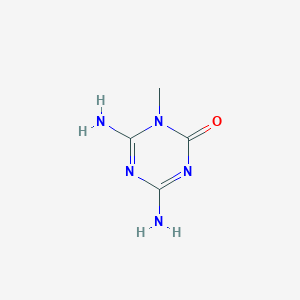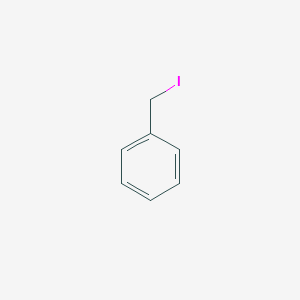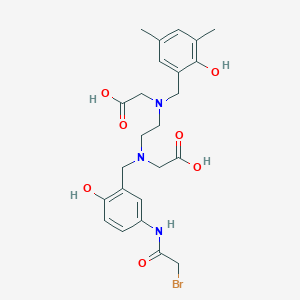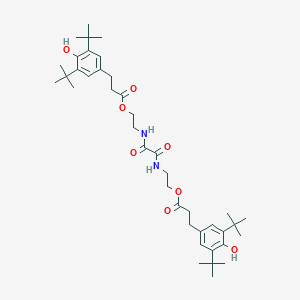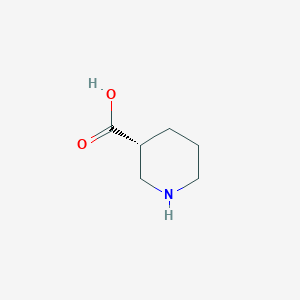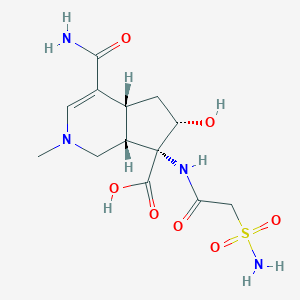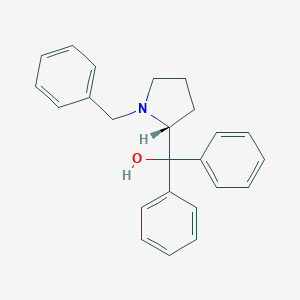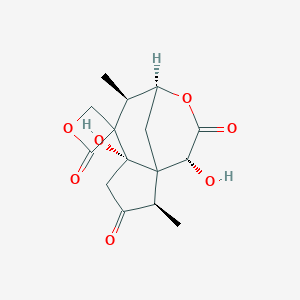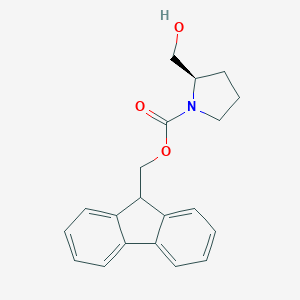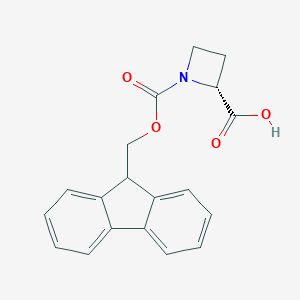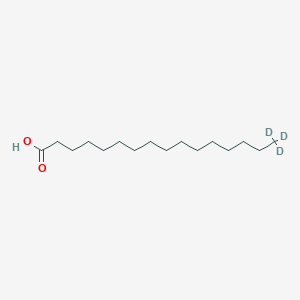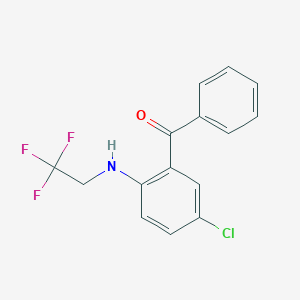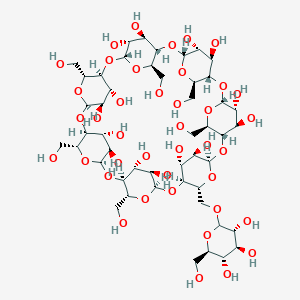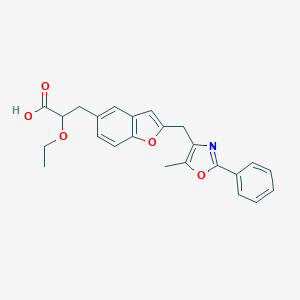
5-(Diethylboryl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylboryl)pyrimidine, also known as DEBP, is a boron-containing compound that has shown potential in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(Diethylboryl)pyrimidine is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 5-(Diethylboryl)pyrimidine has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
5-(Diethylboryl)pyrimidine has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal applications. Additionally, it has been shown to have a high stability profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(Diethylboryl)pyrimidine is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 5-(Diethylboryl)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The potential applications of 5-(Diethylboryl)pyrimidine in medicinal chemistry are vast. Future research should focus on further elucidating the mechanism of action of 5-(Diethylboryl)pyrimidine, as well as exploring its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further research should focus on developing more efficient methods for synthesizing 5-(Diethylboryl)pyrimidine, as well as improving its solubility profile.
Synthesemethoden
The synthesis of 5-(Diethylboryl)pyrimidine involves the reaction of diethylboron chloride with 2,4,6-trichloropyrimidine. This reaction leads to the formation of 5-(Diethylboryl)pyrimidine, which is a white crystalline powder with a melting point of 114-116°C.
Wissenschaftliche Forschungsanwendungen
5-(Diethylboryl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-(Diethylboryl)pyrimidine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
139298-13-8 |
|---|---|
Produktname |
5-(Diethylboryl)pyrimidine |
Molekularformel |
C8H13BN2 |
Molekulargewicht |
148.02 g/mol |
IUPAC-Name |
diethyl(pyrimidin-5-yl)borane |
InChI |
InChI=1S/C8H13BN2/c1-3-9(4-2)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MCGRUDYMGOGNIA-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)C1=CN=CN=C1 |
Kanonische SMILES |
B(CC)(CC)C1=CN=CN=C1 |
Synonyme |
Pyrimidine, 5-(diethylboryl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



